molecular formula C18H20O2 B143966 3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol CAS No. 133683-37-1

3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

Cat. No.: B143966
CAS No.: 133683-37-1
M. Wt: 268.3 g/mol
InChI Key: IAGNXGPTSBNKLV-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4’-Dihydroxy-alpha,beta-diethylstilbene is a synthetic organic compound known for its phytogrowth-inhibitory and antimicrobial activities . It is structurally related to diethylstilbestrol, a well-known synthetic estrogen. The compound has shown significant biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-dihydroxy-alpha,beta-diethylstilbene typically involves the reaction of appropriate phenolic precursors under controlled conditions. One common method includes the use of phenolic compounds and ethylating agents in the presence of catalysts to achieve the desired diethylstilbene structure .

Industrial Production Methods

Industrial production of 3,4’-dihydroxy-alpha,beta-diethylstilbene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dihydroxy-alpha,beta-diethylstilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4’-dihydroxy-alpha,beta-diethylstilbene involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of cellular pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’-Dihydroxy-alpha,beta-diethylstilbene is unique due to its enhanced phytogrowth-inhibitory activity compared to its isomers. The specific positioning of the hydroxyl groups contributes to its higher efficacy in certain applications .

Properties

CAS No.

133683-37-1

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol

InChI

InChI=1S/C18H20O2/c1-3-17(13-8-10-15(19)11-9-13)18(4-2)14-6-5-7-16(20)12-14/h5-12,19-20H,3-4H2,1-2H3/b18-17+

InChI Key

IAGNXGPTSBNKLV-ISLYRVAYSA-N

Isomeric SMILES

CC/C(=C(/CC)\C1=CC(=CC=C1)O)/C2=CC=C(C=C2)O

SMILES

CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CCC(=C(CC)C1=CC(=CC=C1)O)C2=CC=C(C=C2)O

Synonyms

3,4'-dihydroxy-alpha,beta-diethylstilbene
3,4-DABDS

Origin of Product

United States

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